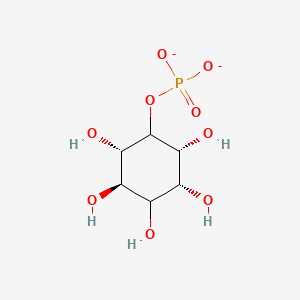

1D-myo-inositol 6-phosphate(2-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1D-myo-inositol 6-phosphate(2-) is a organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of 1D-myo-inositol 6-phosphate. It is an inositol phosphate oxoanion and a myo-inositol phosphate(2-). It is a conjugate base of a 1D-myo-inositol 6-phosphate.

Wissenschaftliche Forschungsanwendungen

Role in Cancer Prevention and Treatment

1D-myo-inositol 6-phosphate(2-) has demonstrated potential in cancer prevention, particularly through its effects on inflammation and oxidative stress. Research indicates that this compound can inhibit the development of colitis-induced carcinogenesis. In an experimental study involving mice with dextran sulfate sodium-induced colitis, treatment with myo-inositol and its phosphates significantly reduced tumor incidence and volume, as well as inflammatory markers in the colon tissue .

Case Study: Colitis-Induced Carcinogenesis

| Treatment | Tumor Incidence | Tumor Volume | Inflammatory Markers |

|---|---|---|---|

| Control | High | Large | Elevated |

| Myo-Inositol + InsP6 | Low | Reduced | Decreased |

Immunohistochemical analysis showed a reduction in macrophage infiltration and oxidative stress markers (nitrotyrosine) in treated mice, suggesting that the anti-inflammatory properties of 1D-myo-inositol 6-phosphate(2-) may contribute to its cancer-preventive effects .

Metabolic Regulation

1D-myo-inositol 6-phosphate(2-) is involved in regulating glucose metabolism and insulin sensitivity. Studies have shown that supplementation with myo-inositol can reduce blood glucose levels and improve insulin sensitivity in individuals with metabolic syndrome and polycystic ovary syndrome (PCOS). In clinical trials, participants receiving 4 grams of myo-inositol daily exhibited significant improvements in insulin resistance markers compared to controls .

Clinical Trial Data on Insulin Sensitivity

| Parameter | Control Group | Myo-Inositol Group |

|---|---|---|

| Fasting Insulin Levels | High | Significantly Lower |

| HOMA-IR | Elevated | Normalized |

| Blood Glucose Levels | Elevated | Reduced |

Neurological Applications

Research has highlighted the role of 1D-myo-inositol 6-phosphate(2-) in neuroprotection. It has been identified as a potential inhibitor of β-secretase, an enzyme implicated in the pathogenesis of Alzheimer’s disease. In vitro studies demonstrated that myo-inositol hexakisphosphate (IP6) could inhibit amyloid-beta production without cytotoxicity, suggesting a protective role against neurodegeneration .

Neuroprotection Case Study

| Treatment | Amyloid-Beta Production | Cytotoxicity |

|---|---|---|

| Control | High | Present |

| Myo-Inositol Hexakisphosphate | Significantly Reduced | Absent |

Anti-Inflammatory Effects

The anti-inflammatory properties of 1D-myo-inositol 6-phosphate(2-) have been studied extensively. Its application in reducing inflammation-related conditions such as ulcerative colitis has shown promising results. The compound appears to modulate inflammatory pathways by reducing macrophage activation and oxidative stress markers, thereby mitigating tissue damage during inflammatory responses .

Analyse Chemischer Reaktionen

Substrate for Phosphatidylinositol Synthase

1D-myo-inositol 6-phosphate(2-) serves as a substrate for phosphatidylinositol synthase , an enzyme integral to phospholipid biosynthesis. Studies demonstrate its incorporation into phosphatidylinositol via reaction with cytidine diphosphate diacylglycerol (CDP-DAG) . Key observations:

-

Reaction specificity : The 6-phosphate group is retained during phosphatidylinositol formation.

-

Cellular uptake : Radiolabeled 3-substituted derivatives (e.g., 3-amino, 3-chloro) show efficient transport into intact cells, suggesting compatibility with cellular uptake mechanisms .

Role in Glucose 6-Phosphate Cyclization

The compound is an intermediate in the enzymatic conversion of glucose 6-phosphate to myo-inositol. Glucose 6-phosphate–d-myo-inositol 1-phosphate cyclase catalyzes this process, with stereochemical studies revealing:

-

Hydrogen retention : 80–90% retention of the hydrogen atom at C-5 during cyclization .

-

NAD+ dependency : Enzyme activity requires NAD+ as a cofactor, with charcoal-treated enzyme losing functionality until NAD+ is reintroduced .

Nucleophilic Displacement

Synthetic routes leverage nucleophilic displacement at the 6-O-(trifluoromethyl)sulfonyl group of protected inositol derivatives to introduce functional groups:

| Reagent | Product | Conditions |

|---|---|---|

| LiCl | 6-O-chloro derivative | Anhydrous THF, 0°C to RT |

| KSAc | 6-O-acetylthio derivative | Reflux in acetone |

| LiN3 | 6-O-azido derivative | Ambient temperature |

Deoxygenation and Deprotection

-

Barton-McCombie deoxygenation : Removes the 6-hydroxyl group via radical intermediates, yielding 3-deoxy derivatives .

-

BBr3-mediated demethylation : Cleaves methyl ethers and acetals to regenerate free hydroxyl groups .

Modulation of DNA Repair Pathways

1D-myo-inositol 6-phosphate(2-) influences DNA repair through interactions with:

-

Ku protein : Binds DNA end-binding protein Ku, activating DNA-PK for nonhomologous end-joining repair .

-

Chromatin remodelers : Enhances activity of SWI/SNF and INO80 complexes, facilitating transcriptional activation post-damage .

Anti-Inflammatory and Chemopreventive Roles

In DSS-induced colitis models, derivatives reduce inflammation by:

-

Suppressing nitro-oxidative stress : Decreases nitrotyrosine immunostaining in macrophages .

-

Inhibiting NF-κB and AP-1 pathways : Blocks pro-survival signaling linked to malignant transformation .

Stability and Reactivity

-

pH-dependent speciation : Exists as a dianion (charge -2) at physiological pH .

-

Mass spectrometry : Used to confirm molecular weight (260.14 g/mol) and fragmentation patterns .

Comparative Reaction Table

Eigenschaften

Molekularformel |

C6H11O9P-2 |

|---|---|

Molekulargewicht |

258.12 g/mol |

IUPAC-Name |

[(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3-,4-,5+,6?/m1/s1 |

InChI-Schlüssel |

INAPMGSXUVUWAF-WWHKVMGRSA-L |

Isomerische SMILES |

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)([O-])[O-])O)O |

Kanonische SMILES |

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.